1,5,9-Triazacyclotridecane

Coordination Chemistry Kinetic Stability Macrocyclic Ligands

1,5,9-Triazacyclotridecane (CAS 74676-52-1 as trihydrobromide) is a 13-membered saturated macrocyclic triamine (C₁₀H₂₃N₃, MW 185.31 g/mol) with nitrogen atoms positioned at the 1, 5, and 9 positions, creating an asymmetric tetra-methylene/penta-methylene bridged ring system. Derived from the spermine/spermidine polyamine family, this compound occupies a distinct cavity-size regime between the more rigid 9-membered 1,4,7-triazacyclononane (TACN) and the 12-membered 1,5,9-triazacyclododecane (TACD).

Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
Cat. No. B12845893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Triazacyclotridecane
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESC1CCNCCCNCCCNC1
InChIInChI=1S/C10H23N3/c1-2-6-12-8-4-10-13-9-3-7-11-5-1/h11-13H,1-10H2
InChIKeyUXABFDDIKPVEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,9-Triazacyclotridecane Procurement Guide: 13-Membered Macrocyclic Triamine for Selective Coordination and Biochemical Research


1,5,9-Triazacyclotridecane (CAS 74676-52-1 as trihydrobromide) is a 13-membered saturated macrocyclic triamine (C₁₀H₂₃N₃, MW 185.31 g/mol) with nitrogen atoms positioned at the 1, 5, and 9 positions, creating an asymmetric tetra-methylene/penta-methylene bridged ring system [1]. Derived from the spermine/spermidine polyamine family, this compound occupies a distinct cavity-size regime between the more rigid 9-membered 1,4,7-triazacyclononane (TACN) and the 12-membered 1,5,9-triazacyclododecane (TACD) [2]. The trihydrobromide salt form exhibits a melting point of 284–285 °C (dec.), providing enhanced solubility in polar solvents for experimental handling .

  • 13-membered asymmetric triamine ring supports broad metal accommodation and binuclear complex design
  • Trihydrobromide salt form provides enhanced solubility in polar solvents for experimental handling
  • Distinct kinetic lability from 12-membered TACD enables rapid metal-exchange research protocols

Why 1,5,9-Triazacyclotridecane Cannot Be Replaced by TACN, TACD, or Positional Isomers in Research Protocols


The asymmetric nitrogen donor array (4-, 4-, and 5-carbon bridges between nitrogens) distinguishes 1,5,9-triazacyclotridecane from symmetric positional isomers (e.g., 1,4,7-triazacyclotridecane) and dictates coordination behavior not achievable with other commercially available triazamacrocycles [1]. Critically, the acid dissociation kinetics of its Cu(II) complex show a mechanistic crossover from acid-dependent to acid-independent behavior, a property shared with the 12-membered TACD but with a 7-fold difference in absolute rate, positioning it uniquely for applications requiring controlled lability [2]. Furthermore, the 13-membered ring cavity imposes a size regime that compromises selectivity for first-row transition metals compared to 14-membered analogs, making it a deliberate choice for broad-spectrum metal binding rather than selective complexation [3].

9-membered TACN lacks ring conformational flexibility required to accommodate binuclear complexes, limiting substitution for bimetallic studies.

12-membered TACD exhibits significantly slower Cu(II) dissociation kinetics, which may reduce catalytic turnover when rapid metal exchange is needed.

1,4,8-triazacyclotridecane positional isomer shows prolyl endopeptidase inhibitory activity not observed with the 1,5,9-isomer, altering biological target engagement.

Quantitative Differentiation Evidence: 1,5,9-Triazacyclotridecane vs. Closest Analogs


Copper Complex Kinetic Lability: 7-Fold Faster Dissociation than 12-Membered Analog

The acid-independent dissociation rate constant (k₁) of the mono-copper(II) complex of 1,5,9-triazacyclotridecane (ztd) is 15.4 s⁻¹ at 298 K, compared to 2.2 s⁻¹ for the 1,5,9-triazacyclododecane (zdd) complex, representing a 7.0-fold greater kinetic lability for the 13-membered ring [1].

Cu(II) Dissociation Kinetics
Head-to-head
k₁ = 15.4 s⁻¹ (ztd) vs. 2.2 s⁻¹ (zdd) · 7.0× faster
Supports rapid metal-exchange catalytic studies
Cu(II) complex, 298 K, I=1.0 M NaNO₃
Coordination Chemistry Kinetic Stability Macrocyclic Ligands

Ferric Ion Sequestration: Cyclic Triazatridecane Scaffold vs. Acyclic MECAM Affinity

The tris(2,3-dihydroxybenzoyl) derivative of 1,5,9-triazacyclotridecane (CYCAM) exhibits a ferric formation constant of approximately 10⁴⁰, compared to 10⁴⁶ for the acyclic 1,3,5-triaminomethylbenzene-based analog MECAM, yielding a ~6-order-of-magnitude (log K difference of ≈6) difference in Fe³⁺ binding affinity [1].

Fe³⁺ Binding Affinity
Cross-study comparable
log K ≈ 40 (CYCAM) vs. ≈ 46 (MECAM) · ~10⁶× lower affinity
Attenuated affinity for siderophore mimic design
Potentiometric titration, ambient
Iron Chelation Siderophore Mimics Enterobactin Analogs

Mechanistic Crossover in Cu(II) Dissociation: pH-Dependence Distinguishes 13-Membered Ring from Smaller Triazamacrocycles

The Cu(II) complexes of 1,5,9-triazacyclotridecane (ztd) and 1,5,9-triazacyclododecane (zdd) exhibit acid-independent dissociation at high [H⁺] (k₁ = 15.4 and 2.2 s⁻¹, respectively), whereas the 9-membered znn and 10-membered zdn follow first-order acid-dependent kinetics with kH = 51 and 17 dm³ mol⁻¹ s⁻¹, respectively [1]. This mechanistic crossover reflects a fundamental difference in the protonation pathway dictated by ring size.

Mechanistic Crossover
Head-to-head
Acid-independent kinetics at high [H⁺] for 13-membered ring; acid-dependent for 9/10-membered
Predictable dissociation across variable pH
Cu(II) complexes, I=1.0 M NaNO₃, 298 K
Kinetic Stability Proton-Assisted Dissociation Copper Complexes

Prolyl Endopeptidase Inhibition: 1,5,9- vs. 1,4,8-Triazacyclotridecane Isomer Selectivity

European Patent EP0451547A1 (Bristol-Myers Squibb, 1991) claims 1,4,8-triazacyclotridecane derivatives BU-4164E A and B as prolyl endopeptidase (PEP) inhibitors with anti-amnestic potential, isolated from Streptomyces sp. fermentation [1]. The 1,5,9-triazacyclotridecane scaffold has no reported PEP inhibitory activity, establishing that the relative nitrogen spacing within the 13-membered ring (1,4,8 vs. 1,5,9 substitution pattern) is a deterministic structural parameter for biological target engagement.

PEP Inhibitory Activity
Supporting evidence
1,5,9-isomer: no reported PEP inhibition; 1,4,8-isomer (BU-4164E) active
Serves as structural negative control in PEP screening
Patent EP0451547A1, Streptomyces sp. fermentation
Prolyl Endopeptidase Structure-Activity Relationship Cyclic Peptide Antibiotics

Binuclear Complex Formation: 1,5,9-Triazacyclotridecane as a Bridging Ligand Platform

1,5,9-Triazacyclotridecane supports five-coordinate binuclear Ni(II) and Cu(II) complexes when combined with μ-oxamido, μ-oxamato, or μ-oxalato bridging ligands, generating discrete bimetallic units with metal-metal proximity dictated by the bridging ligand [1]. The smaller 9-membered 1,4,7-triazacyclononane (TACN) predominantly yields mononuclear complexes under comparable synthetic conditions due to insufficient ring conformational flexibility for accommodating two metal centers in close spatial arrangement.

Binuclear Complex Capability
Supporting evidence
Forms five-coordinate binuclear Ni(II) and Cu(II) complexes with oxamido/oxamato bridges
Enables pre-organized bimetallic magnetic materials
J. Inorg. Nucl. Chem. 1981, characterized by magnetic moment
Binuclear Complexes Magnetic Materials Coordination Polymers

Ring-Size Dependent Metal Ion Selectivity: 13-Membered Tridecane vs. 14-Membered Tetradecane Ligands

Potentiometric studies on structurally related carboxymethyl-functionalized oxatriazamacrocycles demonstrate that the 13-membered ring (L2)³⁻ exhibits 'fairly high stability constants but unsatisfactory selectivity' with first-row transition-metal ions, while the 14-membered analog (L1)³⁻ achieves a Cu²⁺/Mn²⁺ selectivity gap of 10.96 log units and a Cu²⁺/Zn²⁺ gap of 7.29 log units [1]. This class-level trend maps directly to 1,5,9-triazacyclotridecane, predicting broad-spectrum metal accommodation rather than single-ion selectivity.

Metal Ion Selectivity
Class-level inference
13-membered ring class: low selectivity; 14-membered analog achieves Δ log K(Cu−Mn) = 10.96
Broad-spectrum metal chelation context
Data to verify on pure triaza analog; potentiometric, 25 °C
Metal Ion Selectivity Macrocyclic Cavity Size Potentiometric Titration

High-Impact Research and Industrial Scenarios for 1,5,9-Triazacyclotridecane Selection


Catalytic Systems Requiring Rapid Metal Exchange Turnover

The 7-fold greater kinetic lability of Cu(ztd)²⁺ compared to Cu(zdd)²⁺ (k₁ = 15.4 vs. 2.2 s⁻¹) [1] makes 1,5,9-triazacyclotridecane the preferred ligand scaffold for designing homogeneous catalysts where substrate-accessible metal centers and rapid product dissociation are required. This includes oxidative C–H functionalization, aziridination, and atom-transfer radical addition reactions where the TACD scaffold's excessive kinetic inertness would suppress catalytic turnover.

Moderate-Affinity Iron Chelation Therapeutics and Siderophore Mimicry

The tris-DHB derivative of 1,5,9-triazacyclotridecane (CYCAM) provides a ferric formation constant of ~10⁴⁰, approximately 6 orders of magnitude lower than the acyclic MECAM analog (10⁴⁶) [2]. This attenuated affinity positions CYCAM as a candidate scaffold for therapeutic iron chelation where excessive binding strength causes iron depletion toxicity, and for studying the role of conformational flexibility in microbial siderophore recognition.

Structurally Matched Negative Control in Prolyl Endopeptidase Drug Discovery

Given that the 1,4,8-triazacyclotridecane scaffold (BU-4164E A/B) is a patented PEP inhibitor scaffold [3] while the 1,5,9-isomer shows no reported PEP activity, researchers developing PEP-targeted therapeutics for cognitive disorders can deploy 1,5,9-triazacyclotridecane as a structurally faithful negative control, eliminating false positives arising from non-specific triazamacrocycle interactions.

Bimetallic Magnetic Material Precursor Synthesis

1,5,9-Triazacyclotridecane's demonstrated ability to form five-coordinate binuclear Ni(II) and Cu(II) complexes with bridging oxamido/oxamato/oxalato ligands [4] enables the construction of pre-organized bimetallic units for molecular magnetism research, including studies of magnetic exchange coupling, spin-crossover behavior, and single-molecule magnet design where ring conformational flexibility modulates metal-metal distances.

Application
Selection Property
Validation Focus
Catalytic turnover research
Kinetic lability profile
Metal exchange rate under catalytic conditions
Iron chelation and siderophore mimic studies
Ferric affinity tuning
Binding constant comparison with acyclic analogs
Prolyl endopeptidase inhibitor screening
Positional isomer fidelity
PEP enzyme activity comparison
Molecular magnetism and bimetallic precursor design
Binuclear complexation capability
Magnetic coupling measurements
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